3-{[2,4'-bipyridine]-5-yl}-1-(2-methoxyphenyl)urea
Description
Properties
IUPAC Name |
1-(2-methoxyphenyl)-3-(6-pyridin-4-ylpyridin-3-yl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N4O2/c1-24-17-5-3-2-4-16(17)22-18(23)21-14-6-7-15(20-12-14)13-8-10-19-11-9-13/h2-12H,1H3,(H2,21,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHQOOFNSHVQWAH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)NC2=CN=C(C=C2)C3=CC=NC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[2,4’-bipyridine]-5-yl}-1-(2-methoxyphenyl)urea typically involves multi-step organic synthesis
Preparation of Bipyridine Derivative: The bipyridine moiety can be synthesized through coupling reactions such as the Suzuki coupling, Stille coupling, or Negishi coupling, using appropriate pyridine derivatives and catalysts.
Introduction of Methoxyphenyl Group: The methoxyphenyl group can be introduced via electrophilic aromatic substitution reactions, where a methoxybenzene derivative is reacted with an electrophile to form the desired product.
Formation of Urea Linkage: The final step involves the reaction of the bipyridine and methoxyphenyl intermediates with a suitable isocyanate to form the urea linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
3-{[2,4’-bipyridine]-5-yl}-1-(2-methoxyphenyl)urea can undergo various chemical reactions, including:
Oxidation: The bipyridine moiety can be oxidized to form N-oxides.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Substitution reactions may require strong bases or acids, depending on the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the bipyridine moiety would yield bipyridine N-oxides, while reduction of nitro groups would yield corresponding amines.
Scientific Research Applications
Coordination Chemistry
- Ligand Formation : The bipyridine moiety serves as an effective ligand for transition metals. This property is exploited in synthesizing metal complexes that can exhibit unique electronic and catalytic properties.
- Metal Complexes : Research has shown that complexes formed with this compound can be used in catalysis and sensing applications due to their stability and reactivity.
Medicinal Chemistry
- Pharmacophore Development : The structural characteristics of 3-{[2,4'-bipyridine]-5-yl}-1-(2-methoxyphenyl)urea make it a potential pharmacophore in drug design. Its ability to interact with biological targets through hydrogen bonding and hydrophobic interactions positions it as a candidate for developing new therapeutic agents.
- Biological Activity : Preliminary studies indicate that derivatives of this compound may exhibit anti-cancer properties or act as inhibitors for specific enzymes involved in disease pathways.
Materials Science
- Organic Electronics : The compound has potential applications in the development of organic electronic materials. Its electronic properties can be tuned by modifying the metal complexes formed with it.
- Sensors : The unique coordination properties of the bipyridine moiety allow for the development of sensors that can detect metal ions or other analytes in various environments.
Case Study 1: Coordination Complexes
A study demonstrated the synthesis of a metal complex using this compound with palladium(II). The resulting complex exhibited enhanced catalytic activity in cross-coupling reactions compared to simpler bipyridine ligands. This highlights the potential of this compound in catalytic applications.
Case Study 2: Medicinal Applications
Research published in a peer-reviewed journal explored the anti-cancer effects of derivatives based on this compound. It was found that certain modifications to the urea group enhanced its binding affinity to cancer cell receptors, leading to increased apoptosis in vitro. These findings suggest further exploration into its use as an anticancer drug candidate.
Mechanism of Action
The mechanism of action of 3-{[2,4’-bipyridine]-5-yl}-1-(2-methoxyphenyl)urea depends on its specific application. In coordination chemistry, it acts as a ligand, coordinating with metal centers to form stable complexes. These complexes can participate in various catalytic cycles, facilitating chemical transformations. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound’s structural analogues can be categorized based on shared motifs: (1) bipyridine-containing complexes, (2) urea/thiourea derivatives, and (3) methoxyphenyl-substituted heterocycles. Below is a comparative analysis using available
Key Insights:
However, the urea group may sterically hinder polymerization observed in rare-earth analogs.
Thermal Behavior: While Y/La complexes decompose above 323 K , the thermal stability of the target compound remains unstudied. Its organic framework (vs. inorganic-metal hybrids) may lower decomposition thresholds.
Biological Activity
3-{[2,4'-bipyridine]-5-yl}-1-(2-methoxyphenyl)urea is an organic compound that has garnered interest in the fields of medicinal chemistry and materials science due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, synthesis, and research findings.
Chemical Structure and Properties
The compound features a bipyridine moiety linked to a urea group and a methoxyphenyl substituent. The presence of these functional groups contributes to its electronic properties and potential interactions with biological targets. The molecular formula is C16H16N4O, with a molecular weight of 284.32 g/mol.
The biological activity of this compound can be attributed to its ability to interact with various molecular targets:
- Coordination Chemistry : The bipyridine moiety acts as a ligand, forming complexes with transition metals, which can influence biological processes through metal ion modulation.
- Urease Inhibition : Preliminary studies suggest that derivatives of this compound may inhibit urease activity, which is crucial for the survival of certain pathogens like Helicobacter pylori in acidic environments .
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. In vitro studies have shown that related compounds possess inhibitory effects against various bacterial strains:
| Compound | Target Bacteria | IC50 (µM) |
|---|---|---|
| 5b | Helicobacter pylori | 2.0 ± 0.73 |
| 7e | Helicobacter pylori | 2.24 ± 1.63 |
| Thiourea | Standard | 23.2 ± 11.0 |
These results indicate that the synthesized compounds have lower IC50 values compared to standard inhibitors, suggesting enhanced efficacy in inhibiting urease activity .
Cytotoxicity and Hemolysis
In addition to antimicrobial activity, the cytotoxic effects of related compounds have been evaluated against cancer cell lines such as A549 and Caco-2. The findings reveal varying degrees of cytotoxicity based on structural modifications:
- Compounds with certain substituents demonstrated enhanced anticancer activity.
- Hemolysis assays indicated that some derivatives exhibited good biocompatibility with human blood cells, making them potential candidates for therapeutic applications .
Case Studies
- Urease Inhibition : A study synthesized various derivatives of piperazine-based compounds for urease inhibition. The results showed that certain modifications significantly improved inhibitory potency compared to thiourea, establishing a structure-activity relationship that could guide further development in this area .
- Anticancer Activity : Another research project focused on the anticancer potential of derivatives similar to this compound. It was found that specific structural features led to improved activity against cancer cell lines while maintaining low toxicity levels .
Q & A
Q. Methodological Answer :
- Crystallization : Use slow evaporation from a DMSO/ethanol (1:3) mixture to obtain single crystals suitable for diffraction.
- Data Collection : Employ a Bruker D8 VENTURE diffractometer (Mo Kα radiation, λ = 0.71073 Å) at 100 K.
- Refinement : Use SHELXL for structure solution and refinement, focusing on key torsion angles (e.g., dihedral angles between the bipyridine and methoxyphenyl groups) .
- Validation : Cross-check bond lengths (e.g., C–N urea bond ~1.36 Å) and angles (e.g., N–C–O urea linkage ~120°) against similar urea derivatives .
Advanced: How can researchers resolve contradictions in spectroscopic data (e.g., NMR vs. XRD) for this compound?
Methodological Answer :
Contradictions often arise from dynamic processes (e.g., rotational isomerism in solution vs. static structures in crystals):
- NMR Analysis : Perform variable-temperature ¹H NMR (25–80°C in DMSO-d₆) to detect coalescence of signals, indicating conformational exchange .
- DFT Calculations : Compare optimized geometries (B3LYP/6-31G*) with XRD data to identify dominant conformers in solution .
- Complementary Techniques : Use IR spectroscopy to confirm urea C=O stretching (~1680 cm⁻¹) and compare with XRD-derived bond lengths .
Advanced: What strategies optimize the detection of free 2,4'-bipyridine impurities in synthesized batches?
Q. Methodological Answer :
- Chromatographic Separation : Utilize reverse-phase HPLC with UV detection at 270 nm (2,4'-bipyridine λmax). Calibrate with spiked samples to achieve LOD < 0.1% .
- Spectrophotometric Assay : Leverage the strong π-π* transitions of free bipyridine (ε ~10⁴ L·mol⁻¹·cm⁻¹ at 290 nm) in aqueous buffer (pH 7.4). Subtract contributions from the parent compound using differential spectroscopy .
- Mass Spectrometry : Employ HRMS (ESI+) to distinguish [M+H]+ of the target compound (m/z ~395.1) from bipyridine (m/z ~157.1) .
Advanced: How can computational modeling predict the compound’s electronic interactions with biological targets?
Q. Methodological Answer :
- Docking Studies : Use AutoDock Vina to model interactions with kinases or receptors. Parameterize the urea moiety as a hydrogen-bond donor/acceptor and the bipyridine as a π-stacking domain .
- MD Simulations : Run 100 ns trajectories in GROMACS to assess stability of binding poses (e.g., RMSD < 2.0 Å).
- Electrostatic Potential Maps : Generate MEP surfaces (at DFT/B3LYP level) to identify nucleophilic/electrophilic regions influencing binding affinity .
Basic: What analytical techniques are critical for characterizing purity and stability under storage conditions?
Q. Methodological Answer :
- Stability Testing : Conduct accelerated degradation studies (40°C/75% RH, 4 weeks) and monitor via:
- HPLC : Detect decomposition products (e.g., hydrolyzed urea or demethylated derivatives).
- DSC : Measure melting point shifts (>5°C indicates polymorphic changes) .
- Elemental Analysis : Confirm %C, %H, %N within ±0.4% of theoretical values to rule out solvates .
Advanced: How to address discrepancies in biological activity data across different assay platforms?
Q. Methodological Answer :
- Assay Validation : Compare IC₅₀ values in cell-free (e.g., enzyme inhibition) vs. cell-based assays. Normalize data using reference inhibitors (e.g., staurosporine for kinases) .
- Solubility Correction : Account for DMSO concentration effects (<1% v/v) and use PBS (pH 7.4) for in vitro assays to mimic physiological conditions .
- Meta-Analysis : Apply Grubbs’ test to identify outliers in replicate experiments (α = 0.05) .
Advanced: What are the best practices for analyzing π-π stacking interactions in crystallographic data?
Q. Methodological Answer :
- Geometry Analysis : Measure centroid-centroid distances (3.4–4.0 Å) and dihedral angles (<30°) between bipyridine and aromatic residues .
- Hirshfeld Surfaces : Generate using CrystalExplorer to visualize intermolecular contacts (e.g., C–H···π interactions) .
- Energy Frameworks : Calculate interaction energies (CE-B3LYP) to quantify stacking contributions to crystal packing .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
